molecular formula C38H40Br4O4 B12934463 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene

1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene

Cat. No.: B12934463
M. Wt: 880.3 g/mol
InChI Key: NJKQFOZRSXBDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene is a complex organic compound with the molecular formula C38H40Br4O4 This compound is notable for its unique structure, which includes four bromopropoxy groups attached to a central ethene core

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene typically involves multiple steps. One common method includes the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions

Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can undergo various chemical reactions, including:

Scientific Research Applications

1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene largely depends on its application. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects. For example, the compound can bind to DNA or proteins, disrupting their normal functions. In materials science, its unique structure allows it to participate in processes like aggregation-induced emission, where the compound’s luminescence properties change upon aggregation .

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can be compared to other similar compounds, such as:

Properties

Molecular Formula

C38H40Br4O4

Molecular Weight

880.3 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-[1,2,2-tris[4-(3-bromopropoxy)phenyl]ethenyl]benzene

InChI

InChI=1S/C38H40Br4O4/c39-21-1-25-43-33-13-5-29(6-14-33)37(30-7-15-34(16-8-30)44-26-2-22-40)38(31-9-17-35(18-10-31)45-27-3-23-41)32-11-19-36(20-12-32)46-28-4-24-42/h5-20H,1-4,21-28H2

InChI Key

NJKQFOZRSXBDJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCBr)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr)OCCCBr

Origin of Product

United States

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